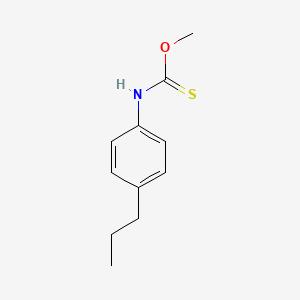
O-methyl N-(4-propylphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Conformational Analysis
- Study 1: An analysis of closely related compounds to O-methyl N-(4-propylphenyl)carbamothioate revealed significant insights into their structural and conformational properties. Using a combination of X-ray diffraction and quantum chemical calculations, researchers found a rich conformational landscape around the central carbamothioate group. The pseudo-anti conformation was identified as the most stable form, highlighting the relevance of intramolecular interactions in defining conformational preferences (Channar et al., 2020).
Synthetic Applications in Glycosylation
- Study 2: O-methyl phenylcarbamothioates, related to this compound, have been identified as valuable building blocks in chemical glycosylation. Their orthogonal character compared to other glycosides and similar reactivity profile to glycosyl thiocyanates make them promising candidates for oligosaccharide synthesis (Ranade, Kaeothip & Demchenko, 2010).
Antimicrobial and Antineoplastic Properties
- Study 3: A study on phosphorylmethylcarbamothioates, closely related to this compound, demonstrated their potential in antimicrobial and antineoplastic applications. These compounds showed moderate to potent activity against various human tumor cell lines, with two compounds exhibiting a broad spectrum of anticancer activity (Abdou & Bekheit, 2015).
Molecular Structure Analysis
- Study 4: Research on 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, structurally similar to this compound, revealed detailed insights into their molecular structure. The study involved synthesizing and characterizing these compounds using various spectroscopic techniques, enhancing the understanding of their chemical properties (Binzet et al., 2009).
Antipathogenic Activity
- Study 5: A range of acylthioureas, structurally related to this compound, were synthesized and tested for antipathogenic activity. The presence of certain halogen atoms in these compounds was found to significantly impact their effectiveness against bacteria known for biofilm growth. This suggests the potential of such derivatives in developing new antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).
Biodegradation Studies
- Study 6: Research on the biodegradation of 3-methyl-4-nitrophenol, a breakdown product of a pesticide related to this compound, revealed the role of Ralstonia sp. in its biodegradation. This study offers insights into microbial involvement in the degradation process of such compounds, important for environmental bioremediation (Bhushan et al., 2000).
Propriétés
IUPAC Name |
O-methyl N-(4-propylphenyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-4-9-5-7-10(8-6-9)12-11(14)13-2/h5-8H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDYCFPSSIMSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)
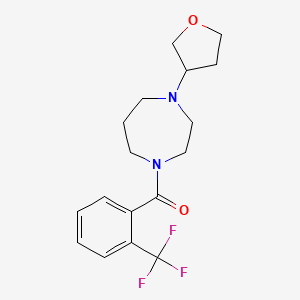

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)
![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)
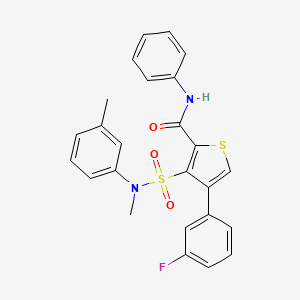
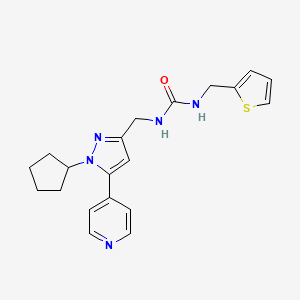
![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2511827.png)
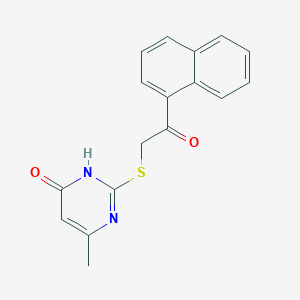
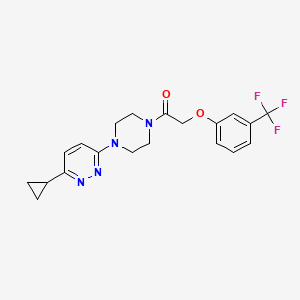
![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)
![(1S,4S,8S,9S,11R,13R,14R,16R)-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-diene-11,14,16-triol](/img/structure/B2511835.png)